molecular formula C16H13N3O3S B8479349 N-(6-Oxo-1,6-dihydro-[3,4']bipyridinyl-5-yl)-benzenesulfonamide

N-(6-Oxo-1,6-dihydro-[3,4']bipyridinyl-5-yl)-benzenesulfonamide

Cat. No. B8479349
M. Wt: 327.4 g/mol
InChI Key: IYFYJKQMPGEKRZ-UHFFFAOYSA-N
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Patent
US08101770B2

Procedure details

Amrinone (100 mg, 0.53 mmol) was suspended in pyridine (2 mL) and benzenesulfonyl chloride (75 μL, 0.59 mmol) was added dropwise at 0° C. The reaction mixture was stirred for 2 hours. The pyridine was removed in vacuo. MeOH was added to the crude mixture and the solid was filtered and rinsed with more MeOH to give the title compound as a light yellow solid (100 mg, 57% yield). MS (ES+) m/e=328. 1H NMR (DMSO-d6) δH 7.51 (2H, dd), 7.54-7.58 (2H, m), 7.61-7.65 (1H, m), 7.75 (2H, dd), 7.90 (2H, dd), 8.56 (2H, dd), 9.78 (1H, br s), 12.33 (1H, br s).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
75 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]2[CH:13]=[C:12]([NH2:14])[C:10](=[O:11])[NH:9][CH:8]=2)=[CH:5][CH:4]=[N:3][CH:2]=1.[C:15]1([S:21](Cl)(=[O:23])=[O:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>N1C=CC=CC=1>[O:11]=[C:10]1[NH:9][CH:8]=[C:7]([C:6]2[CH:1]=[CH:2][N:3]=[CH:4][CH:5]=2)[CH:13]=[C:12]1[NH:14][S:21]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(=[O:23])=[O:22]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C1=CN=CC=C1C2=CNC(=O)C(=C2)N
Step Two
Name
Quantity
75 μL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pyridine was removed in vacuo
ADDITION
Type
ADDITION
Details
MeOH was added to the crude mixture
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
rinsed with more MeOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1C(=CC(=CN1)C1=CC=NC=C1)NS(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.